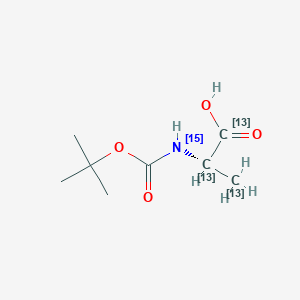
(tert-Butoxycarbonyl)-L-alanine-13C3-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Butoxycarbonyl)-L-alanine-13C3-15N is a labeled amino acid derivative used in various scientific research applications. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability during chemical reactions . The isotopic labeling with 13C3 and 15N allows for detailed studies in metabolic and biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butoxycarbonyl)-L-alanine-13C3-15N typically involves the protection of L-alanine with a tert-butoxycarbonyl group. This can be achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(tert-Butoxycarbonyl)-L-alanine-13C3-15N undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Aluminum chloride or trimethylsilyl iodide followed by methanol.
Major Products Formed
The major product formed from the deprotection of this compound is L-alanine-13C3-15N, which can be further utilized in various biochemical studies .
Aplicaciones Científicas De Investigación
(tert-Butoxycarbonyl)-L-alanine-13C3-15N is widely used in scientific research, including:
Chemistry: Used as a precursor in peptide synthesis and as a labeled compound in NMR studies.
Biology: Employed in metabolic studies to trace biochemical pathways involving alanine.
Medicine: Utilized in the development of labeled pharmaceuticals for diagnostic purposes.
Industry: Applied in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of (tert-Butoxycarbonyl)-L-alanine-13C3-15N involves the protection of the amino group by the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the release of the free amino acid . The isotopic labels (13C3 and 15N) enable detailed tracking of the compound in metabolic and biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
(tert-Butoxycarbonyl)-L-valine: Another Boc-protected amino acid used in peptide synthesis.
(tert-Butoxycarbonyl)-L-leucine: Similar in structure and used for similar applications.
Uniqueness
(tert-Butoxycarbonyl)-L-alanine-13C3-15N is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research involving metabolic pathways and biochemical processes .
Propiedades
Fórmula molecular |
C8H15NO4 |
|---|---|
Peso molecular |
193.18 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1,5+1,6+1,9+1 |
Clave InChI |
QVHJQCGUWFKTSE-ZFTJLPTQSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[15NH][13C@@H]([13CH3])[13C](=O)O |
SMILES canónico |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


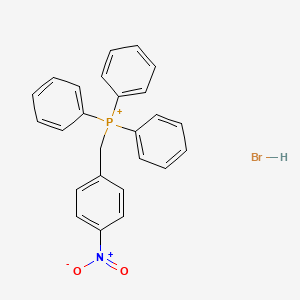
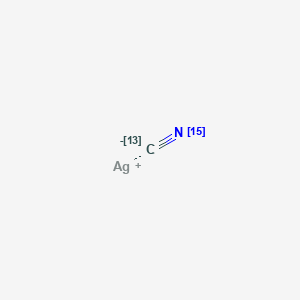
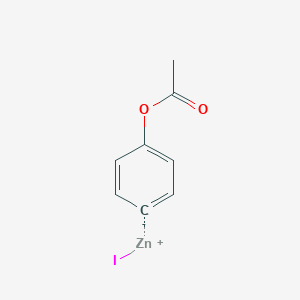

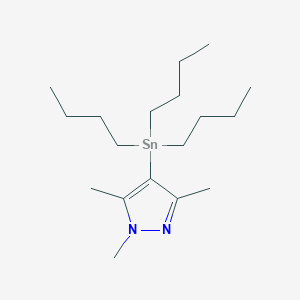

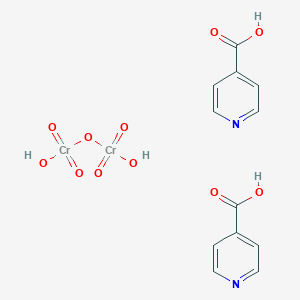
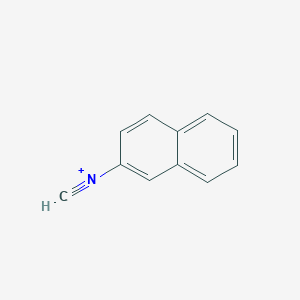
![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)

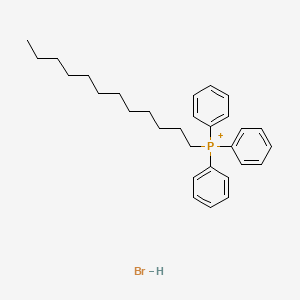
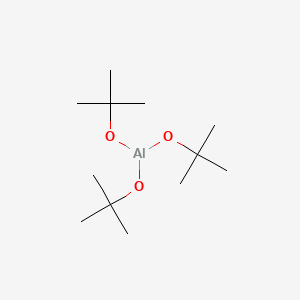
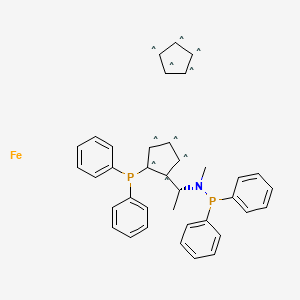
![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
